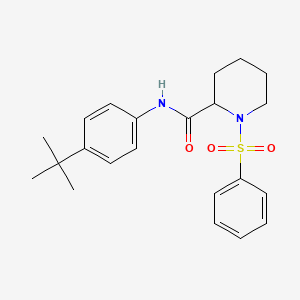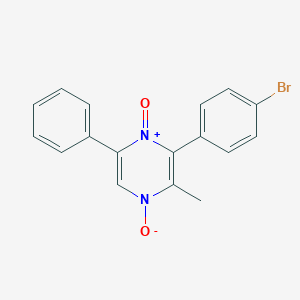
N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and amination. For instance, a compound with a similar structure was synthesized by condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of similar compounds has been determined, showing distinct crystal systems and orthorhombic crystal systems in some cases. For example, the crystal structure of a related compound was orthorhombic (Rao et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Improved Synthesis for Antisenility Agents : An advanced synthesis method for potential antisenility agents, including a compound structurally related to N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, demonstrates an efficient synthesis process yielding compounds with potential therapeutic applications (Samano, Styles, & Chan, 2000).
- Crystal Structure Analysis : Detailed analysis of the crystal structure of morpholine fungicides, providing insights into the molecular interactions and stability crucial for the development of new fungicides and related compounds (Kang, Kim, Kwon, & Kim, 2015).
Chemical and Biological Activity
- Antifungal Properties : Investigation into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar to N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, reveals antifungal activity against major plant pathogens, showcasing the potential for agricultural applications (Weiqun, Wen, Liqun, & Xianchen, 2005).
- Anticonvulsant Activity : Novel enaminones derived from cyclic beta-dicarbonyl precursors, including morpholine analogs, exhibit potent anticonvulsant activity with minimal neurotoxicity, suggesting therapeutic potential in epilepsy treatment (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Environmental Applications
- Pesticide Removal from Wastewater : A study on the use of a low-cost biosorbent for the efficient removal of pesticides, including morpholine fungicides, from wastewaters, highlights the potential for sustainable water treatment solutions (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Research on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors demonstrates their effectiveness in protecting mild steel in acidic environments, offering insights into corrosion prevention methods (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-4-11(14)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDFJJLQTFQVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[4-(2-isopropoxypropanoyl)piperazin-1-yl]methyl}phenyl)methanol](/img/structure/B4019322.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B4019335.png)
![methyl {4-[(3-{[methyl(phenyl)amino]carbonyl}-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4019337.png)


![N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4019357.png)
![3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4019367.png)
![2-{[4-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazol-1-yl]methyl}morpholine dihydrochloride](/img/structure/B4019373.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)


![N-[4-(3-{[2-(3-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4019405.png)
![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)